N-[3-methoxy-4-(pentanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-METHOXY-4-PENTANAMIDOPHENYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXY-4-PENTANAMIDOPHENYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiadiazole Core: This is usually achieved through a cyclization reaction involving a suitable diamine and a sulfur source.
Introduction of the Carboxamide Group: This step involves the reaction of the benzothiadiazole core with a carboxylic acid derivative under appropriate conditions.
Attachment of the Methoxy and Pentanamidophenyl Groups: These groups are introduced through nucleophilic substitution reactions, often using methoxy and pentanamidophenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXY-4-PENTANAMIDOPHENYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methoxy and pentanamidophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve halides and strong bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(3-METHOXY-4-PENTANAMIDOPHENYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(3-METHOXY-4-PENTANAMIDOPHENYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-METHOXY-4-PENTANAMIDOPHENYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
- N-(3-METHOXY-4-PENTANAMIDOPHENYL)-2,1,3-BENZOTHIADIAZOLE-5-SULFONAMIDE
- N-(3-METHOXY-4-PENTANAMIDOPHENYL)-2,1,3-BENZOTHIADIAZOLE-5-THIOCARBOXAMIDE
Uniqueness
N-(3-METHOXY-4-PENTANAMIDOPHENYL)-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[3-methoxy-4-(pentanoylamino)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
InChI |
InChI=1S/C19H20N4O3S/c1-3-4-5-18(24)21-15-9-7-13(11-17(15)26-2)20-19(25)12-6-8-14-16(10-12)23-27-22-14/h6-11H,3-5H2,1-2H3,(H,20,25)(H,21,24) |
InChI Key |
NSLWTQMVNKFHMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.